molecular formula C13H12OS B12095407 Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- CAS No. 95332-91-5

Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-

Cat. No.: B12095407
CAS No.: 95332-91-5
M. Wt: 216.30 g/mol
InChI Key: VWFGDINNJQQFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is an organic compound with the molecular formula C13H12OS It is characterized by the presence of a naphthalene ring substituted with a methylthio group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- typically involves the reaction of 1-naphthaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylthio group and the naphthalene ring allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Ethanone, 1-(4-methylphenyl)-: Contains a methyl group instead of a methylthio group.

Uniqueness

Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is unique due to the combination of the naphthalene ring and the methylthio group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

95332-91-5

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-(4-methylsulfanylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12OS/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3

InChI Key

VWFGDINNJQQFAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.